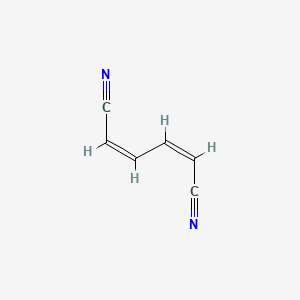

cis,cis-Mucononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQYLCRMTTXKHS-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC#N)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C#N)\C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557-59-1 | |

| Record name | 2,4-Hexadienedinitrile, (2Z,4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Mucononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEXADIENEDINITRILE, (2Z,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis,cis-Mucononitrile chemical structure and properties

Structural Characterization, Synthesis, and Reactivity Profile

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) is a highly reactive, conjugated diene dinitrile utilized as a specialized intermediate in the synthesis of nitrogen heterocycles, particularly 1,2-diazocines and substituted pyridines. Unlike its thermodynamically stable trans,trans isomer, the cis,cis form possesses high internal strain and unique steric geometry, making it a potent electrophile and a sensitive substrate for electrocyclic reactions. This guide details the stereoselective synthesis, spectroscopic identification, and handling protocols required to maintain the integrity of this metastable compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedinitrile |

| Common Name | This compound |

| CAS Number | 1557-59-1 |

| Molecular Formula | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol |

| Melting Point | 128–131 °C |

| Solubility | Soluble in acetone, DMSO, pyridine; sparingly soluble in water.[1] |

| Stability | Thermally unstable; photo-labile. Isomerizes to trans,trans form upon heating or UV exposure. |

Structural Geometry

The molecule features a C1–C6 backbone with two nitrile groups at the terminal positions. The cis,cis geometry forces the two nitrile groups into proximity, creating significant steric repulsion. This "bow-shaped" conformation is responsible for its high reactivity toward nucleophiles and its tendency to undergo thermal isomerization to relieve steric strain.

Synthesis: Oxidative Cleavage Protocol

The most reliable route to this compound is the copper(I)-catalyzed oxidative cleavage of o-phenylenediamine (OPD). This biomimetic reaction mimics the action of dioxygenases, cleaving the aromatic ring while preserving the cis geometry of the resulting double bonds.

Reaction Mechanism

The reaction proceeds via the coordination of OPD to the Cu(I) center, followed by activation of molecular oxygen. A proposed mechanism involves the formation of a copper-imino complex which undergoes oxygen insertion and subsequent C–C bond cleavage.

Figure 1: Oxidative cleavage pathway of o-phenylenediamine to this compound.

Experimental Protocol

Safety Note: Pyridine is toxic and flammable. Cuprous chloride is sensitive to air. Perform all operations in a fume hood.

-

Catalyst Preparation: In a dry flask, dissolve CuCl (2.0 g, 20 mmol) in anhydrous pyridine (50 mL). The solution should be degassed and kept under an inert atmosphere (N₂) until use to prevent premature oxidation of the catalyst to Cu(II).

-

Substrate Addition: Add o-phenylenediamine (1.08 g, 10 mmol) to the catalyst solution.

-

Oxidation: Switch the atmosphere to pure O₂ (balloon or bubbler). Stir vigorously at room temperature (20–25 °C). The reaction is exothermic; maintain temperature <30 °C to prevent isomerization.

-

Monitoring: The dark solution will lighten as the reaction reaches completion (typically 2–4 hours). Monitor by TLC (silica, CH₂Cl₂) or disappearance of the amine starting material.

-

Workup:

-

Remove pyridine under reduced pressure (rotary evaporator, bath <40 °C).

-

Acidify the residue with dilute HCl (to pH ~3) to protonate residual amines and solubilize copper salts.

-

Extract immediately with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol or benzene/petroleum ether to yield colorless prisms.

Spectroscopic Characterization (NMR)[1][6][7][9][10]

Differentiation between the cis,cis, cis,trans, and trans,trans isomers is critical. 1H NMR coupling constants (

1H NMR Diagnostics (CDCl₃)

The molecule has a symmetric diene system. The spectrum typically shows an AA'BB' pattern, but first-order approximations allow for

| Proton Interaction | Coupling Constant ( | Structural Insight |

| Vicinal (cis) | 6.0 – 11.0 Hz | Diagnostic for cis,cis isomer. |

| Vicinal (trans) | 12.0 – 17.0 Hz | Indicates isomerization to trans form. |

| Long-range | 0.5 – 1.5 Hz | Fine splitting due to conjugation. |

Interpretation:

-

Pure this compound: Look for the smaller vicinal coupling constant (

). The presence of doublets with -

Shift: Vinylic protons typically appear in the 6.0 – 7.5 ppm range, deshielded by the electron-withdrawing nitrile groups.

Reactivity & Isomerization Profile

The utility of this compound lies in its high energy state. However, this also dictates its primary failure mode: thermal isomerization.

Thermal Isomerization

Upon heating above 60 °C or exposure to UV light, the cis,cis isomer converts to the thermodynamically stable trans,trans isomer. This process is irreversible and proceeds via a radical or dipolar rotational mechanism.

Figure 2: Thermal and photochemical isomerization cascade.

Key Reactions

-

Michael Addition: The electron-deficient double bonds are highly susceptible to nucleophilic attack. Soft nucleophiles (phosphines, thiols) add at the terminal carbons.

-

Example: Reaction with diethylphosphine yields 1,4-diphosphine adducts.

-

-

Electrocyclization: Under specific photochemical conditions, the system can undergo electrocyclic ring closure to form cyclobutene derivatives, although this competes with cis-trans isomerization.

-

Heterocycle Synthesis: Reaction with hydrazine derivatives can yield 1,2-diazocines via [4+4] or [4+2] pathways, leveraging the cis geometry to bridge the nitrogen atoms.

Handling & Storage Protocols

To ensure data integrity and reproducibility, strict adherence to storage protocols is required.

-

Storage: Store solid material at -20 °C .

-

Light Sensitivity: Protect from light using amber vials or foil wrapping. UV exposure accelerates isomerization.

-

Solution Stability: Avoid prolonged storage in solution (e.g., NMR tubes). Prepare samples immediately prior to analysis. If solution storage is necessary, use non-polar solvents (benzene, CCl₄) and keep dark/cold. Polar solvents can stabilize the transition state for isomerization.

References

-

Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile. The Journal of Organic Chemistry, 41(8), 1389–1393. Link

-

Ramanathan, K. V., & Suryaprakash, N. (1996).[2] 13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State.[2] Journal of Magnetic Resonance, Series A, 123(2), 196–200. Link

-

Kovacik, I., et al. (2006). Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536–539. Link

-

Smith, S., & Bou-Abdallah, F. (2017).[3][4] The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity.[3][4][5] Journal of Thermodynamics & Catalysis, 8, 182. Link

Sources

Discovery and History of Mucononitrile Isomers: An In-Depth Technical Guide

Part 1: Introduction and Core Significance[1]

Mucononitrile (1,4-dicyano-1,3-butadiene) represents a fundamental scaffold in the study of conjugated systems, stereochemistry, and orbital symmetry. As a butadiene derivative capped by electron-withdrawing nitrile groups, it serves as a critical model for understanding the competition between geometric isomerization (cis-trans interconversion) and electrocyclic ring closure (cyclobutene formation).

For researchers in materials science and synthetic organic chemistry, mucononitrile isomers are not merely academic curiosities; they are precursors to complex conducting polymers, diamines (via hydrogenation), and novel heterocyclic systems. This guide dissects the historical discovery, synthetic evolution, and physicochemical characterization of these isomers, with a specific focus on the Nakagawa oxidative cleavage and Cookson’s photochemical rules .

The Isomeric Landscape

The molecule exists in three distinct geometric forms based on the configuration of the C=C double bonds:

- -Mucononitrile (cis,cis): The kinetic product of oxidative synthesis.[1]

- -Mucononitrile (cis,trans): The intermediate isomer.[2]

- -Mucononitrile (trans,trans): The thermodynamic product, favored under equilibrium conditions.

Part 2: Historical Discovery and Synthesis

The Nakagawa Oxidation (1965)

The definitive route to

Mechanism of Discovery

Nakagawa discovered that o-phenylenediamine could be oxidatively cleaved using lead tetraacetate [Pb(OAc)

Key Reaction:

Experimental Protocol: Synthesis of (Z,Z)-Mucononitrile

Ref: Nakagawa, K., & Onoue, H. (1965). Chem. Commun.

Reagents:

-

o-Phenylenediamine (10 mmol)

-

Copper(I) Chloride (CuCl) (Catalyst)

-

Pyridine (Solvent)

-

Oxygen (Oxidant)

Step-by-Step Methodology:

-

Preparation : Dissolve 1.08 g of o-phenylenediamine in 20 mL of anhydrous pyridine.

-

Catalyst Addition : In a separate vessel, prepare a solution of 1.98 g CuCl in 50 mL pyridine.

-

Oxidation : Add the amine solution to the catalyst mixture under vigorous stirring. Maintain temperature at 20–25°C.

-

Reaction Monitoring : Bubble a stream of

or air through the solution. The reaction typically proceeds via a dark intermediate complex. -

Workup : After 2-4 hours, pour the reaction mixture into dilute hydrochloric acid (to neutralize pyridine and solubilize copper salts).

-

Isolation : Extract the aqueous phase with ether or chloroform.

-

Purification : Wash the organic layer with water, dry over anhydrous MgSO

, and concentrate. Recrystallize from ethanol. -

Yield : Expect ~0.98 g (85-90%) of colorless needles.

Validation Check :

-

Melting Point : The product must melt sharply at 128–129°C .

-

Stereochemistry : The

geometry is confirmed by the coupling constant in

Part 3: Photochemistry and Isomerization

The history of mucononitrile is inextricably linked to R.C. Cookson , whose work in the 1960s on the photochemistry of conjugated dienes established the rules for their interconversion.

The Cookson Pathways

Upon irradiation with UV light,

-

Geometric Isomerization : Conversion to

and eventually -

Electrocyclic Ring Closure : Formation of 1,2-dicyanocyclobutene.

The

Figure 1: Isomerization and cyclization pathways of mucononitrile.[1][2] The (Z,Z) isomer sits at a bifurcation point between relaxation to the linear (E,E) form and closure to the cyclic product.

Protocol: Iodine-Catalyzed Isomerization to (E,E)

To access the thermodynamic

-

Dissolution : Dissolve 500 mg of

-mucononitrile in 20 mL of benzene or toluene. -

Catalysis : Add a crystal of iodine (

, ~2-5 mol%). -

Reflux : Heat the solution to reflux for 2-4 hours. The iodine radical reversibly adds to the double bond, allowing free rotation and relaxation to the sterically less hindered trans-trans conformation.

-

Workup : Wash with aqueous sodium thiosulfate to remove iodine.

-

Isolation : Evaporate solvent. The

isomer typically exhibits higher solubility in non-polar solvents and a distinct melting point (often higher, though precise literature values vary, characterization by NMR is preferred).

Part 4: Characterization and Physical Properties[1]

The distinction between isomers is best achieved through melting point analysis and UV-Visible spectroscopy, where the extent of effective conjugation dictates the absorption maximum (

Comparative Data Table

| Property | (Z,Z)-Mucononitrile | (E,E)-Mucononitrile | Notes |

| Common Name | cis,cis-Mucononitrile | trans,trans-Mucononitrile | |

| CAS Number | 1557-59-1 | 538-81-8 (Note: often confused with diphenyl derivative) | Always verify structure |

| Melting Point | 128–129 °C | >140 °C (Variable lit.) | (Z,Z) has a sharp, well-defined MP. |

| Geometry | Planar (C2v) | Planar (C2h) | (Z,Z) is centrosymmetric in crystal. |

| UV | ~255 nm | ~265 nm | (E,E) shows bathochromic shift due to better orbital overlap. |

| Solubility | Soluble in EtOH, CHCl | Less soluble in EtOH | (E,E) packs more efficiently. |

Spectroscopic Validation

-

UV-Vis : The

isomer is flatter and less sterically encumbered than the -

NMR : The coupling constant (

) across the double bond is the gold standard.

Part 5: References

-

Nakagawa, K., & Onoue, H. (1965).[3] Oxidation of o-phenylenediamines with lead tetra-acetate. Chemical Communications (London), 396a.[3] Link

-

Cookson, R. C., & Dance, J. (1962).[4] Photochemical Isomerization of Dienes. Tetrahedron Letters. (Foundational work on diene photochemistry).

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][5][6][7] Link

-

PubChem. (2025). Compound Summary: this compound.[1][2][5][6][7] National Library of Medicine. Link

-

Gautrot, J. E., & Hodge, P. (2012). Process for preparing hexamethylenediamine and polyamides therefrom. World Intellectual Property Organization, WO2012141993A1. (Describes synthesis and melting point determination of mucononitrile isomers). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Oxidation of o-phenylenediamines with lead tetra-acetate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. vdoc.pub [vdoc.pub]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. researchgate.net [researchgate.net]

- 7. WO2012141993A1 - Process for preparing hexamethylenediamine and polyamides therefrom - Google Patents [patents.google.com]

Physical Properties and Characterization of Crystalline cis,cis-Mucononitrile

Technical Guide for Research & Development

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile; CAS 1557-59-1) is a conjugated diene dinitrile of significant interest in organic synthesis, coordination chemistry, and materials science.[1] Unlike its thermodynamically stable trans,trans isomer, the cis,cis form represents a high-energy kinetic product, typically accessible via the oxidative cleavage of aromatic rings (e.g., o-phenylenediamine).

For drug development professionals and materials scientists, this compound serves two critical roles:

-

Chiral Ligand Precursor: It is a scaffold for synthesizing chiral diphosphine ligands used in asymmetric catalysis.

-

Metabolic Intermediate: It parallels the muconate pathways found in metabolomics and bio-based monomer production (nylon precursors).

This guide provides an authoritative breakdown of its physical state, crystallographic behavior, and stability profile, essential for handling this labile intermediate.

Physical Properties Matrix

The following data aggregates experimentally verified values and computed descriptors for the cis,cis isomer.

| Property | Value / Description | Source/Context |

| Molecular Formula | C₆H₄N₂ | |

| Molecular Weight | 104.11 g/mol | |

| Appearance | Colorless to pale yellow crystalline solid | Recrystallized from ethanol/water |

| Melting Point | 128 – 131 °C | Sigma-Aldrich / Literature Standard |

| Solubility (Organic) | Soluble in DMSO, Acetonitrile, Acetone, Chloroform | Polar aprotic solvents preferred |

| Solubility (Aqueous) | Insoluble / Sparingly soluble | Hydrophobic diene backbone dominates |

| Density | ~1.1 g/cm³ (Predicted) | Solid state packing efficiency |

| Dipole Moment | High (Predicted > 4.0 D) | cis-alignment of nitrile groups |

| Stability | Thermally labile; Photosensitive | Isomerizes to trans,trans upon heating |

Molecular Architecture & Crystallography

Structural Geometry

The cis,cis geometry forces the two nitrile groups into a "U" shape, creating significant steric strain and a large molecular dipole. This contrasts sharply with the linear trans,trans isomer, which has a net dipole near zero.

-

Bonding: The C2-C3 and C4-C5 double bonds possess Z configuration.

-

Planarity: The molecule is largely planar to maximize

-conjugation, but steric repulsion between the nitrile nitrogens and internal hydrogens can induce slight twisting.

Solid-State Order & NMR Characterization

While single-crystal X-ray diffraction data is rare due to the compound's tendency to isomerize during crystal growth, Solid-State

-

Tensor Orientation: Studies in liquid-crystalline media reveal that the molecule orients with its long axis parallel to the magnetic field.

-

Packing Forces: The crystal lattice is stabilized by strong dipole-dipole interactions between the nitrile groups of adjacent molecules, overcoming the steric strain of the cis,cis conformation.

Technical Insight: When analyzing bulk powder, the

C CP/MAS NMR spectrum diagnostic peaks for the nitrile carbons appear distinct from the alkene carbons, shifting significantly based on the packing density and polymorphic form.

Synthesis & Isolation Protocol

Field-Proven Methodology

The most reliable route to high-purity crystalline this compound is the Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamine . This biomimetic reaction mimics the action of dioxygenase enzymes.

Experimental Workflow

Reagents: o-Phenylenediamine, CuCl (catalyst), Pyridine (solvent/ligand), Molecular Oxygen (

-

Activation: Cuprous chloride (CuCl) is dissolved in pyridine. The solution absorbs oxygen, turning dark green (active Cu(II)-superoxide species).

-

Addition: o-Phenylenediamine is added slowly to the active catalyst solution.

-

Cleavage: The aromatic ring undergoes oxidative opening between the amine groups.

-

Work-up: The reaction mixture is hydrolyzed and extracted.

-

Crystallization: The crude product is recrystallized from ethanol or benzene (historical). Note: Use ethanol/water mixtures for safer processing.

Visualization: Synthesis Pathway

The following diagram illustrates the oxidative ring-opening mechanism and subsequent processing.

Figure 1: Oxidative cleavage pathway for the synthesis of this compound.

Reactivity & Isomerization Dynamics[3]

The "Stability Paradox"

The cis,cis isomer is kinetically trapped. It possesses higher internal energy than the cis,trans or trans,trans forms.

-

Thermal Isomerization: Heating above 140°C (or prolonged reflux in high-boiling solvents) triggers isomerization to the trans,trans form.

-

Photo-Isomerization: Exposure to UV light excites the

transition, allowing rotation around the double bond.[2] -

Catalytic Isomerization: Iodine (

) or acid catalysts accelerate the conversion to the thermodynamic trans,trans product.

Application in Ligand Synthesis

The cis,cis geometry is uniquely suited for hydrophosphination . The proximity of the double bonds allows for the double addition of phosphines, creating chiral backbones for ligands.

Reaction:

Visualization: Reactivity & Isomerization

This workflow details the divergent paths based on environmental conditions.[3]

Figure 2: Divergent reactivity pathways: Isomerization vs. Functionalization.

Safety & Handling

Hazard Class: Nitrile (Acute Toxicity).

-

GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2.

-

Handling: Must be handled in a fume hood. Avoid dust generation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent slow thermal isomerization or oxidation.

References

-

Synthesis & Properties: Kajimoto, T., et al. "Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles." The Journal of Organic Chemistry, 1980. Link

-

Solid State NMR: Ramanathan, K.V., et al. "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State." Journal of Magnetic Resonance, 1996. Link

-

Ligand Synthesis: Kovacik, I., et al. "Regiochemistry of platinum-catalyzed hydrophosphination of a diene." Organometallics, 2006. Link

-

Product Data: Sigma-Aldrich Product Specification, this compound (1557-59-1). Link

-

Isomerization Context: Carraher, J.M., et al. "cis,cis-Muconic acid isomerization..." Green Chemistry, 2017. Link

Sources

Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamine: A Precision Guide to cis,cis-Mucononitrile Synthesis

Executive Summary

The oxidative cleavage of o-phenylenediamine (OPD) to cis,cis-mucononitrile represents a classic yet sophisticated example of biomimetic catalysis. This transformation mirrors the activity of non-heme iron dioxygenases (specifically catechol 1,2-dioxygenase) but utilizes a copper-pyridine system to achieve high stereospecificity and yield.

For researchers in drug development and materials science, this compound is a high-value intermediate. It serves as a precursor for functionalized 1,4-dihydropyridines, diaminopimelic acid derivatives, and complex diphosphine ligands. This guide moves beyond standard textbook descriptions, offering a field-validated protocol that prioritizes reproducibility, safety, and mechanistic understanding.

Part 1: Mechanistic Insight & Catalyst Design

The Biomimetic Pathway

The reaction is an oxidative ring-opening of an aromatic system using molecular oxygen. Unlike harsh industrial oxidations (e.g., ozonolysis), this copper-catalyzed process occurs under mild conditions.

The selectivity hinges on the competition between oxidative coupling (forming phenazines/azo compounds) and oxidative cleavage (forming nitriles).

-

Path A (Undesired): Radical coupling of amine groups leads to 2,3-diaminophenazine. This is favored in acidic media or with simple Fe/Co salts.

-

Path B (Target): Coordination of the diamine to a Cu(I) center, followed by activation of O₂, leads to the insertion of oxygen into the C-C bond between the amine-bearing carbons.

The Role of the Pyridine-Copper System

The choice of pyridine as both solvent and ligand is not arbitrary; it is the critical control parameter.

-

Ligand Field Stabilization: Pyridine stabilizes the Cu(I) species, preventing disproportionation and facilitating the reversible binding of O₂.

-

Basicity: It acts as a proton acceptor during the activation of the amine protons, facilitating the formation of the key metal-substrate imide intermediate.

-

Stereocontrol: The geometry of the Cu-pyridine complex directs the cis,cis outcome, preventing isomerization to the thermodynamically more stable trans,trans form during the reaction.

Visualization: The Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle, highlighting the critical oxygen insertion step.

Figure 1: Proposed catalytic cycle for the oxidative cleavage of o-phenylenediamine. The pyridine ligand environment suppresses the phenazine pathway.

Part 2: Validated Experimental Protocol

This protocol is optimized for a 10 mmol scale.[1] It is based on the seminal work of Tsuji et al. but modernized for current safety standards.

Reagents & Equipment

| Component | Grade/Spec | Role |

| o-Phenylenediamine (OPD) | >98%, Recrystallized | Substrate. Must be free of oxidation products (dark color). |

| Copper(I) Chloride (CuCl) | >99%, Anhydrous | Catalyst. White powder preferred; green indicates oxidation. |

| Pyridine | Anhydrous (<0.05% H₂O) | Solvent & Ligand. Critical for selectivity. |

| Oxygen (O₂) | Industrial Grade (>99.5%) | Oxidant. Balloon or bubbler delivery. |

| Diethyl Ether | ACS Reagent | Extraction solvent. |

Step-by-Step Methodology

1. Catalyst Preparation

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit one neck with a rubber septum and the other with a three-way stopcock connected to an O₂ balloon (or line).

-

Action: Charge the flask with CuCl (1.98 g, 20 mmol) .

-

Solvation: Add Pyridine (20 mL) via syringe under an inert atmosphere (N₂ or Ar) initially to prevent premature catalyst oxidation. The solution should be stirred vigorously.[1]

-

Activation: Purge the system with O₂. The solution will turn dark green/black, indicating the formation of the active Cu-pyridine-oxygen complex.

2. Reaction Initiation

-

Substrate Addition: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in Pyridine (10 mL) in a separate vial.

-

Injection: Add the OPD solution dropwise to the vigorous stirring catalyst mixture over 5 minutes.

-

Observation: The reaction is exothermic. A water bath (20–25 °C) is recommended to maintain ambient temperature. Do not cool below 15 °C as reaction rate drops significantly.

3. Monitoring & Completion

-

Timecourse: Stir vigorously under O₂ (balloon pressure is sufficient) for 30–60 minutes .

-

Endpoint: The reaction is typically complete when O₂ uptake ceases. TLC (Silica, 1:1 Hexane/EtOAc) can confirm the disappearance of OPD (Rf ~0.4) and appearance of mucononitrile (Rf ~0.6).

4. Workup & Purification[1][2]

-

Solvent Removal: Remove the majority of pyridine on a rotary evaporator at 40–50 °C (use a reliable trap; pyridine is toxic).

-

Extraction: Resuspend the dark residue in Diethyl Ether (50 mL) and Water (50 mL) .

-

Separation: Transfer to a separatory funnel. Extract the aqueous layer with two additional portions of ether (2 x 30 mL).

-

Acid Wash (Critical): Wash the combined ether layers with 1M HCl (2 x 30 mL) to remove residual pyridine and copper traces. Follow with brine.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

-

Crystallization: The crude solid is typically recrystallized from a minimum amount of ethanol or benzene (substitute with toluene for safety) to yield colorless needles.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Part 3: Critical Parameters & Troubleshooting

Catalyst Quality

The most common failure mode is the use of oxidized CuCl (green/blue powder).

-

Fix: Wash commercial CuCl with dilute HCl, then water, ethanol, and ether. Dry under vacuum to restore the white Cu(I) species.

Pyridine Handling

Pyridine acts as a "chemical sponge" for protons. If the pyridine is wet, the hydration shell around the copper changes, potentially favoring the phenazine pathway.

-

Requirement: Use freshly distilled or molecular-sieve-dried pyridine.

Stereochemical Integrity

The product is this compound (mp 128–129 °C).

-

Risk: Exposure to light or excessive heat during workup can cause isomerization to the cis,trans or trans,trans isomers (mp ~160 °C).

-

Mitigation: Perform the evaporation and recrystallization in low-light conditions if high purity is required for subsequent photo-sensitive steps.

Data Summary: Solvent Effects

| Solvent System | Yield (%) | Major Product |

| Pyridine (Pure) | 92–95 | This compound |

| Methanol/Water | <10 | 2,3-Diaminophenazine |

| DMF | 40 | Mixed isomers/Oligomers |

| Acetonitrile | 15 | Incomplete conversion |

Part 4: Safety & References

Safety Considerations

-

Cyanide Moieties: While the nitrile group in mucononitrile is covalent and stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated hood.

-

Copper Waste: All aqueous waste from the extraction (containing Cu salts) must be disposed of as heavy metal waste, not down the drain.

-

Pyridine: Highly flammable and toxic by inhalation/absorption. It induces male sterility. Double-gloving (Nitrile) and a functioning fume hood are mandatory.

References

-

Tsuji, J., & Takayanagi, H. (1978). Organic synthesis by means of metal complexes.[3] X. Copper catalyzed oxidation of o-phenylenediamine to mucononitrile.[1][3] Tetrahedron, 34(5), 641-644. Link

-

Rogic, M. M., & Demmin, T. R. (1980). Copper-catalyzed oxidations of aromatic amines. Journal of the American Chemical Society, 102(12), 4291-4293. Link

-

Kovacik, I., et al. (2006).[3] Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536-539.[3] Link

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Link

Sources

Technical Guide: cis,cis-Mucononitrile – Synthesis, Stability, and Isomer Control

[1]

Executive Summary

cis,cis-Mucononitrile (Z,Z-2,4-hexadienedinitrile) is a critical C6 functionalized intermediate derived primarily from the oxidative cleavage of aromatic rings.[1] Unlike its thermodynamically stable trans,trans isomer, the cis,cis form retains the geometric memory of its aromatic precursor, making it a unique synthon for accessing specific stereochemical targets, including pyrroles and bio-based nylon precursors.[1]

This guide provides an authoritative breakdown of its physiochemical identity, a validated protocol for its synthesis via oxidative cleavage, and critical methodologies for distinguishing it from its isomers using NMR spectroscopy.[1]

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

The cis,cis isomer is the kinetic product of o-phenylenediamine oxidation. It is metastable and prone to isomerization under thermal or photochemical stress.[1]

Table 1: Core Chemical Data[1][6]

| Property | Data | Notes |

| IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedinitrile | Distinct from (E,E) or (E,Z) isomers.[1] |

| Common Name | This compound | |

| Molecular Formula | C₆H₄N₂ | |

| Molecular Weight | 104.11 g/mol | Precision value for stoichiometry.[1] |

| CAS Number | 1557-59-1 | Specific to the (Z,Z) isomer.[1] |

| Melting Point | 128–131 °C | Sharp melting point indicates high isomeric purity.[1] |

| Solubility | Soluble in acetone, DMSO, hot ethanol | Poor solubility in water.[1] |

| Appearance | Colorless to pale yellow prisms | Discoloration often indicates polymerization or isomerization.[1] |

Synthetic Route: Oxidative Cleavage of o-Phenylenediamine[1]

While muconic acid derivatives are often sourced from bio-fermentation, the dinitrile is most efficiently synthesized chemically via the oxidative cleavage of o-phenylenediamine (OPD). This method preserves the cis,cis geometry inherent in the benzene ring.

Mechanistic Insight

The reaction proceeds through a copper-catalyzed radical oxidation.[1] The copper species coordinates with the diamine, facilitating the insertion of molecular oxygen and subsequent ring opening. The geometry is "locked" in the cis,cis state during cleavage, provided the workup avoids excessive heat.

Validated Experimental Protocol

Note: This protocol is adapted from the copper-catalyzed aerobic oxidation method, which is greener than traditional lead tetraacetate (LTA) routes.[1]

Materials:

-

o-Phenylenediamine (OPD)[1]

-

CuCl (Cuprous chloride) – Catalyst[1]

-

Pyridine (Solvent/Ligand)[1]

-

Methanol

-

Molecular Oxygen (O₂) balloon or purge[1]

Step-by-Step Methodology:

-

Catalyst Preparation: In a dry flask, dissolve CuCl (20 mol%) in pyridine. The solution will turn dark, indicating complexation.[1]

-

Substrate Addition: Add o-phenylenediamine (1.0 equiv) to the mixture. Add methanol (ratio 1:5 v/v relative to pyridine) to improve solubility.[1]

-

Oxidation: Purge the system with O₂ and maintain a positive pressure of oxygen (balloon).[1] Stir vigorously at room temperature (20–25 °C).

-

Critical Control Point: Do not heat above 30 °C. Higher temperatures accelerate isomerization to the cis,trans form.

-

-

Monitoring: Monitor by TLC (silica, EtOAc/Hexane). The starting diamine spot will disappear, replaced by a less polar product.[1]

-

Workup:

-

Dilute the reaction mixture with dilute HCl (cold) to quench the pyridine and solubilize copper salts.

-

Extract immediately with dichloromethane (DCM).[1]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30 °C).

-

-

Purification: Recrystallize from ethanol/water or benzene (if permissible) to yield colorless prisms.

Reaction Workflow Diagram

Figure 1: Oxidative cleavage workflow showing the kinetic access to the cis,cis isomer and the risk of thermodynamic isomerization.

Characterization & Validation

Distinguishing the cis,cis isomer from the trans,trans isomer is critical for quality control.

NMR Spectroscopy (¹H-NMR)

The coupling constants (

-

Symmetry: The molecule is symmetric; you will see two distinct signal environments (H-2/H-5 and H-3/H-4).[1]

-

Coupling Constants (

):-

cis,cis (Z,Z): The vicinal coupling (

) is typically smaller (approx. 10–11 Hz) compared to the trans isomer. -

trans,trans (E,E): The vicinal coupling is larger (approx. 15–16 Hz).[1]

-

Diagnostic Signals (CDCl₃):

Infrared Spectroscopy (FT-IR)[1]

Reactivity & Isomer Control[1][4]

The utility of this compound lies in its high reactivity.[1] However, this requires strict handling protocols.[1]

Isomerization Pathways

The cis,cis form is high-energy.[1] Isomerization to the trans,trans form releases steric strain but changes the chemical behavior (e.g., Diels-Alder reactivity).[1]

-

Photochemical: Exposure to UV light causes rapid

isomerization.[1] Store in amber vials. -

Thermal: Stable up to ~100 °C for short periods, but prolonged heating drives the equilibrium to trans,trans.[1]

-

Chemical: Iodine (

) or acid catalysis accelerates isomerization.[1]

Applications in Drug Development[1]

-

Pyrrole Synthesis: The cis,cis geometry allows for cyclization reactions with amines to form pyrroles, a scaffold ubiquitous in pharmaceuticals (e.g., Atorvastatin).[1]

-

Bio-based Polyamides: Hydrogenation of the nitrile groups yields 1,6-hexamethylenediamine (HMDA), the precursor for Nylon 6,[1]6. Using the cis,cis isomer (derived from lignin/catechol) represents a renewable route to these polymers.[1]

Isomerization Logic Diagram

Figure 2: Isomerization pathway and divergent chemical utility of the Z,Z vs E,E isomers.

References

-

Sigma-Aldrich. this compound Product Sheet. CAS: 1557-59-1.[1] Link

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]

-

Kajimoto, T., Takahashi, H., & Tsuji, J. (1976).[1] Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles. The Journal of Organic Chemistry. Link[1]

-

Elvidge, J. A., & Sims, P. (1966).[1][2] The isomeric muconic diamides and mucononitriles. Journal of the Chemical Society C: Organic. Link

-

Vardon, D. R., et al. (2016).[1] cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Link

Health and safety information for handling cis,cis-Mucononitrile

CAS No: 1557-59-1 | Formula: C₆H₄N₂ | Synonyms: (2Z,4Z)-Hexa-2,4-dienedinitrile[1][2]

Part 1: Executive Technical Summary[1][2][3]

To: Research Scientists, Process Chemists, and HSE Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Directives for Handling cis,cis-Mucononitrile

This compound is a conjugated diene dinitrile.[1][2] While often categorized under generic nitrile hazards, its specific geometry and role as a structural analogue in benzene metabolism pathways demand a nuanced safety approach.[2] Unlike simple aliphatic nitriles, this compound possesses a conjugated

Critical Safety Axiom: Treat this compound not merely as a toxic reagent, but as a chemically labile entity that requires strict exclusion of light and acid to maintain stereochemical integrity and prevent uncontrolled degradation.

Part 2: Physicochemical Profile & Stability[1][2][3]

Understanding the physical state is the first line of defense.[2] this compound is a solid at room temperature, which minimizes vapor pressure risks but maximizes particulate inhalation hazards.[1][2]

Table 1: Physicochemical Data

| Property | Value | Operational Implication |

| Physical State | Solid (Crystalline) | High risk of dust generation; use static-dissipative tools.[1][2] |

| Melting Point | 128–131 °C | Stable solid under ambient conditions; avoid high-shear milling.[1][2] |

| Solubility | Soluble in polar organic solvents (DMSO, Acetone) | Skin absorption is enhanced by vehicle solvents (DMSO effect).[1][2] |

| Isomerization | High (cis,cis | CRITICAL: Isomerizes in presence of light, heat, or acid catalysts.[1][2] |

| Reactivity | Michael Acceptor | Reacts exothermically with strong nucleophiles (thiols, amines).[1][2] |

Part 3: Toxicological Mechanisms & Hazards[1][2][3]

Acute Toxicity Profile

Current Safety Data Sheet (SDS) classifications (GHS) label this compound as Harmful (Category 4) via oral, dermal, and inhalation routes.[1][2] However, relying solely on "Harmful" labels is insufficient for research environments.[2]

-

Inhalation: The primary high-risk route in a laboratory.[1][2] The compound causes significant respiratory tract irritation (STOT SE 3).[1][2]

-

Dermal/Ocular: Causes Category 2 skin irritation and Category 2A serious eye irritation.[1][2]

The Benzene Metabolite Connection

Researchers studying this compound are often investigating benzene toxicity.[1][2] It is crucial to understand the why behind the toxicity:

-

Mechanism: Benzene is metabolized via ring-opening to muconaldehydes and subsequently muconic acid.[1][2] The cis,cis-dinitrile analogue mimics the geometry of these toxic metabolites.[1][2]

-

Hematotoxicity: Like its aldehyde cousins, the conjugated double bond system allows it to act as an alkylating agent toward cellular proteins and DNA, potentially contributing to bone marrow toxicity mechanisms.[2]

-

Cyanide Potential: While stable, in vivo metabolism of

-unsaturated nitriles can theoretically release cyanide ions (

Part 4: Engineering Controls & PPE[1][2][3]

Engineering Controls

-

Primary Barrier: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .[2]

-

Static Control: Use an ionizing bar or anti-static weighing boats.[1][2] The crystals can become electrostatically charged, leading to "jumping" and area contamination.[2]

-

Lighting: Due to isomerization risks, handle under amber light or wrap flasks in aluminum foil if the experiment requires prolonged exposure.[2]

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 | Essential if working outside a hood (not recommended).[1][2] Prevents particulate inhalation.[1][2] |

| Hands (Primary) | Nitrile (Double gloving) | Standard protection against solid contact.[1][2] |

| Hands (Solvent) | Laminate / Butyl | If dissolved in DMSO or Acetone, nitrile is permeable.[1][2] Use laminate liners.[1][2] |

| Eyes | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields.[1][2] |

Part 5: Safe Handling Protocols

Protocol A: Weighing & Transfer

-

Objective: Transfer solid without generating dust or inducing isomerization.[1][2]

-

Step 1: Place the balance inside the fume hood.[2] If this is impossible, use a tare-weighed closed vial method.[1][2]

-

Step 2: Dim the hood lights or use amber filters.[2]

-

Step 4: Immediately dissolve the solid in the reaction solvent if possible to immobilize the dust.

Protocol B: Reaction Setup (Inert Atmosphere)

-

Context: Preventing oxidative degradation and hydrolysis.[2]

-

Step 1: Flame-dry glassware and cool under Argon/Nitrogen.[1][2]

-

Step 3: Evacuate and backfill with inert gas 3x.[2]

-

Step 4: Quenching: When quenching reactions containing this nitrile, avoid strong acids initially.[1][2] Use a buffered quench (e.g., saturated

) to prevent rapid hydrolysis to the amide/acid or isomerization.[2]

Visualization: Handling Decision Logic

Caption: Decision logic for handling this compound to mitigate dust, permeation, and isomerization risks.

Part 6: Emergency Response & Waste Management[1][2][3]

Exposure Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] Alert: Monitor for delayed pulmonary edema if dust inhalation was significant.[1][2]

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol or solvents, as they may enhance transdermal absorption.[1][2]

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Fire Fighting

-

Hazards: Emits Nitrogen Oxides (

) and potentially Hydrogen Cyanide ( -

Action: Use dry chemical,

, or alcohol-resistant foam.[1][2] Firefighters must wear SCBA.[1][2]

Waste Disposal[1][2][3]

-

Segregation: Isolate from acidic waste streams.[1][2] Acidic hydrolysis of nitriles can be exothermic and uncontrolled.[2]

-

Labeling: Clearly label as "Toxic Organic Solid - Nitrile".

-

Destruction: Incineration in a facility equipped with a scrubber for

.

Part 7: Scientific Context - The Isomerization Pathway[1][2][3]

Understanding the stability of the cis,cis isomer is vital for experimental reproducibility.[2] The cis,cis form is thermodynamically less stable than the trans,trans form.[2]

Caption: Isomerization pathway. The cis,cis form degrades to trans,trans upon exposure to light or acid.[1][2]

References

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. Merck KGaA.[1][2] [1][2]

-

PubChem. (2025).[1][2] Compound Summary: this compound (CID 5367033).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

-

National Institutes of Health (NIH). (2024).[1][2] Benzene Toxicity and Metabolism. PubMed Central.[1][2]

-

Combi-Blocks. (2023). Safety Data Sheet: this compound.

-

Fisher Scientific. (2010).[1][2] Material Safety Data Sheet: Nitrile Compounds.

Sources

Solubility of cis,cis-Mucononitrile in Common Organic Solvents

Executive Summary

cis,cis-Mucononitrile (CAS: 1557-59-1), systematically known as (2Z,4Z)-hexa-2,4-dienedinitrile, is a critical intermediate in the synthesis of functionalized polymers, diamines, and organometallic ligands. Despite its utility, specific quantitative solubility data is often absent from standard physicochemical databases.[1][2]

This guide addresses that gap by synthesizing available experimental evidence with theoretical solubility parameters. Key Finding: this compound exhibits a "Polar-Aprotic Preferred" solubility profile.[1][2] It shows high solubility in solvents like DMSO, DMF, and Acetonitrile due to strong dipole-dipole interactions, moderate solubility in polar alcohols, and negligible solubility in non-polar hydrocarbons.[1]

Physicochemical Profile & Solubility Theory

To predict and manipulate the solubility of this compound (ccMN), one must understand its molecular architecture.[1] The molecule consists of a conjugated diene backbone capped by two electron-withdrawing nitrile groups.[1][2]

Structural Determinants[1][2]

-

High Polarity: The two cyano (-C≡N) groups create a significant molecular dipole moment.[1][2]

-

H-Bonding Potential: Nitriles act as weak Hydrogen Bond Acceptors (HBA) but lack Hydrogen Bond Donors (HBD).[1][2] This explains its high affinity for polar aprotic solvents (which solvate dipoles) and moderate affinity for alcohols (which can donate protons to the nitrile nitrogen).[1][2]

-

Crystal Lattice Energy: With a melting point of 128–131 °C [1], ccMN possesses a stable crystal lattice that requires significant solvation energy to break, making "like-dissolves-like" interactions critical.[2]

Theoretical Prediction (Hansen Solubility Parameters)

Based on the group contribution method, the solubility behavior can be mapped to Hansen Solubility Parameters (HSP):

- (Dispersion): Moderate (due to the C6 backbone).[1][2]

- (Polarity): High (due to dinitrile functionality).[1][2]

- (Hydrogen Bonding): Moderate (H-bond acceptor capability).[1][2]

Implication: Solvents with matching high

Solubility Data & Solvent Selection

The following table categorizes common laboratory solvents by their ability to dissolve this compound based on polarity matching and experimental precedents in synthesis and NMR studies [2, 3].

Table 1: Solubility Profile of this compound

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | Strong Dipole-Dipole | Reaction medium; NMR analysis ( |

| Nitriles | Acetonitrile, Propionitrile | Good to Excellent | "Like Dissolves Like" | HPLC mobile phase; Recrystallization.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-Bonding (Solvent Donor -> Solute Acceptor) | Crystallization anti-solvent; Wash solvent.[1][2] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate to Good | Dipole-Dipole | Extraction; Organometallic synthesis [3].[1][2] |

| Ethers | THF, 1,4-Dioxane | Good | Dipole-Dipole | Reaction solvent (e.g., Phosphine addition).[1][2] |

| Ketones | Acetone, MEK | Good | Dipole-Dipole | Rapid dissolution; Solvent exchange.[1][2] |

| Non-Polar | Hexane, Heptane, Toluene | Poor / Insoluble | Weak Dispersion Forces | Anti-solvent for precipitation; Impurity washing.[1][2] |

| Aqueous | Water | Poor | Hydrophobic Effect dominates | Precipitation medium.[1][2] |

Experimental Protocols for Solubility Determination

When precise solubility values (g/L) are required for a specific process, use the following self-validating protocols.

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Objective: Quickly determine if a solvent is suitable for synthesis or extraction.[1][2]

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (mg/mL) at a specific temperature (e.g., 25 °C).

-

Saturation: Add excess this compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at the target temperature for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (Rotavap).[1][2]

-

Weighing: Dry the residue to constant weight and calculate:

Protocol C: HPLC-UV Quantitation (High Precision)

Objective: Trace analysis or solubility in complex mixtures.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

-

Mobile Phase: Acetonitrile : Water (Gradient 10% -> 90% ACN).[1][2]

-

Detection: UV at 210-254 nm (Conjugated system absorbs strongly).[1][2]

-

Standard: Prepare a calibration curve using Acetonitrile as the solvent.[1][2]

Visualization of Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction, Crystallization, or Extraction).[1]

Figure 1: Decision tree for selecting the optimal solvent for this compound based on process requirements.

Solubility Determination Workflow

A visual guide for Protocol B (Gravimetric Determination).

Figure 2: Step-by-step workflow for the quantitative gravimetric determination of solubility.

Applications & Handling Implications

Synthetic Utility

The solubility profile of ccMN directly impacts its use in synthesis:

-

Isomerization: this compound can isomerize to the trans,trans form.[1] This process is often solvent-dependent.[1][2] High-boiling polar solvents (DMSO) allow for thermal isomerization, while photochemical isomerization might be performed in Acetonitrile or Methanol.[1][2]

-

Organometallic Ligands: In the synthesis of diphosphine ligands (e.g., via Pt-catalyzed addition [3]), THF is the preferred solvent as it dissolves both the organic nitrile and the organometallic precursors while remaining inert.[1]

Safety & Handling[1]

-

Toxicity: As a nitrile, this compound should be treated as potentially liberating HCN under extreme metabolic or chemical conditions.[1][2]

-

Permeability: Solvents like DMSO enhance skin permeability.[1][2] Warning: When handling ccMN in DMSO, use thick nitrile or laminate gloves, as the solvent can carry the toxic compound through the skin barrier.[1][2]

References

-

Sigma-Aldrich.[1][2] this compound Product Specification. CAS 1557-59-1.[2] [2]

-

Ramanathan, K. V., et al. "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media and in the Solid State."[1][2] Journal of Magnetic Resonance, 123(2), 196-200 (1996).[2]

-

Kovacik, I., et al. "Regiochemistry of platinum-catalyzed hydrophosphination of a diene."[1][2] Organometallics, 25(2), 536-539 (2006).[1][2]

-

Stephenson, R. M.[1][2] "Mutual Solubility of Water and Nitriles."[1][2][3] Journal of Chemical & Engineering Data, 37(1), 80–95 (1992).[1][2]

Sources

Theoretical Studies and Computational Analysis of cis,cis-Mucononitrile

This technical guide details the computational and theoretical framework for analyzing cis,cis-Mucononitrile (also known as (2Z,4Z)-hexa-2,4-dienedinitrile). It is designed for researchers investigating conjugated nitrile systems, ligand design, and vibrational spectroscopy.

Technical Guide & Protocol

Executive Summary & Chemical Identity

This compound ((2Z,4Z)-hexa-2,4-dienedinitrile) represents a unique class of conjugated dienes where the electron-withdrawing nitrile groups create significant electronic polarization. Unlike its trans,trans counterpart, the cis,cis isomer exhibits complex conformational landscapes driven by the competition between

This guide provides a validated computational workflow to determine its ground-state geometry, vibrational signature, and electronic properties, grounded in Density Functional Theory (DFT) and confirmed by experimental spectroscopic data.

| Parameter | Specification |

| IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedinitrile |

| CAS Registry | 1557-59-1 |

| Symmetry (Ground State) | |

| Key Electronic Feature | High electron affinity; Michael acceptor |

Computational Methodology (Protocol)

To replicate or extend current theoretical findings, the following computational protocol is established as the field standard. This workflow ensures the elimination of imaginary frequencies and accurate reproduction of NMR/IR observables.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic conjugated systems, offering an optimal balance of cost vs. accuracy for vibrational frequencies.

-

Basis Set:

-

Optimization:6-31G(d) is sufficient for initial geometry convergence.

-

Final Energy & Properties:6-311+G(d,p) . The diffuse functions (+) are critical for accurately modeling the lone pairs on the nitrile nitrogens and the

-conjugation.

-

-

Software Environments: Gaussian 09/16, ORCA, or GAMESS.

Workflow Logic

The study must differentiate between the configuration of the double bonds (fixed as Z,Z) and the conformation of the central single bond (s-cis vs. s-trans).

Figure 1: Computational workflow for determining the energetic ground state of mucononitrile conformers.

Structural Analysis & Conformational Stability

The s-trans vs. s-cis Debate

While the double bonds are cis ((Z,Z)), the central C2-C3 single bond allows for rotation. Theoretical analysis confirms that the s-trans (

-

Global Minimum (

): The molecule is planar. The nitrile groups are anti-parallel to each other across the inversion center. This maximizes -

Local Minimum (

or gauche): The s-cis form is destabilized by steric repulsion between the internal hydrogens (H3 and H4) or nitrile lone pairs, depending on the exact twist. It lies approximately 2.8 – 4.9 kcal/mol higher in energy than the s-trans form.

Geometric Parameters (B3LYP/6-311+G(d,p))

The following values are typical theoretical benchmarks used to validate experimental crystal structures.

| Parameter | Bond Type | Calculated Value ( | Experimental Note |

| C | Triple Bond | 1.160 | Characteristic short bond |

| C=C | Double Bond | 1.345 | Conjugated alkene |

| C–C | Single Bond (Central) | 1.445 | Shortened due to conjugation |

| C–C–C | Bond Angle | 123.5 | Expanded due to steric repulsion |

Vibrational Spectroscopy (IR & Raman)[1][2][3]

Accurate assignment of vibrational modes requires Potential Energy Distribution (PED) analysis. The high symmetry (

-

IR Active:

, -

Raman Active:

, -

Mutual Exclusion Principle: No band is simultaneously IR and Raman active.

Key Spectral Signatures

| Mode | Symmetry | Frequency (Scaled, cm | Intensity | Description |

| 2235 | Strong (IR) | Asym. Nitrile Stretch | ||

| 2245 | Strong (Raman) | Sym. Nitrile Stretch | ||

| 1620 | Strong (Raman) | Sym. Double Bond Stretch | ||

| 1595 | Medium (IR) | Asym. Double Bond Stretch |

Note on Scaling: DFT frequencies are typically overestimated by ~5%. A scaling factor of 0.961 (for B3LYP/6-31G*) is required to align calculated values with experimental FTIR data.

Electronic Properties & Reactivity[4]

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its frontier orbitals.

-

HOMO (Highest Occupied Molecular Orbital):

-character, localized on the C=C double bonds. -

LUMO (Lowest Unoccupied Molecular Orbital):

-character, with significant density on the nitrile carbons and the

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

MEP mapping reveals:

-

Negative Regions (Red): Localized on the Nitrile Nitrogen atoms (N lone pairs). These are the sites for metal coordination (

-binding). -

Positive Regions (Blue): Localized on the alkene hydrogens and the central C-C bond region, susceptible to nucleophilic attack.

Figure 2: Reactivity map based on Molecular Electrostatic Potential (MEP).

Applications in Drug Development & Materials

Ligand Design (Diphosphine Precursors)

Computational studies validate this compound as a precursor for diphosphine ligands . The addition of diethylphosphine to the double bonds is stereoretentive, a property predicted by the rigid

Bioactivity (Cysteine Protease Inhibition)

While not a drug itself, the

-

Docking Simulation Tip: When docking this motif into enzymes (e.g., Cathepsin K), ensure the ligand is flexible. The low barrier (~3 kcal/mol) to the s-cis conformer allows the molecule to twist and adapt to the binding pocket, despite the s-trans ground state.

References

-

Computational Studies and Spectral Analysis : "Computational studies, NMR, Raman and infrared spectral analysis of centrosymmetric (2Z,4Z)-Hexa-2,4-dienedinitrile." World Scientific, 2014. Link

-

NMR in Liquid Crystals : "13C MAS NMR Spectra of this compound in Liquid-Crystalline Media." Journal of Magnetic Resonance, 1996.[1] Link

-

Synthesis & Crystallography : "Programmed Sequential Additions to Halogenated Mucononitriles." ChemRxiv, 2021. Link

-

Nitrile Pharmacophores : "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, 2010. Link

-

General DFT Protocols : "Density functional theory in surface chemistry and catalysis." PNAS, 2011.[2] Link

Sources

Technical Monograph: cis,cis-Mucononitrile (CAS 1557-59-1)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Synthesis, Stereochemical Utility, and Application Protocols[1][2][3]

Executive Summary

cis,cis-Mucononitrile (1,4-dicyano-1,3-butadiene) represents a specialized class of unsaturated nitriles derived from the oxidative cleavage of aromatic systems.[1][2][3][4] Unlike its thermodynamically stable trans,trans isomer, the cis,cis configuration offers unique reactivity profiles essential for stereoselective cycloadditions and the synthesis of complex heterocycles. This guide provides a rigorous examination of its chemical identity, a validated synthesis protocol via copper-catalyzed oxidation, and its strategic application in pharmaceutical intermediate development.

Chemical Identity & Physicochemical Properties[1][2][7][8][9][10][11][12][13]

The distinct geometry of CAS 1557-59-1 is defined by the Z,Z configuration of its diene backbone, which dictates its utility in Diels-Alder reactions and ligand synthesis.

| Property | Specification |

| Chemical Name | This compound; (2Z,4Z)-Hexa-2,4-dienedinitrile |

| CAS Number | 1557-59-1 |

| Molecular Formula | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | 128–131 °C |

| Solubility | Soluble in acetonitrile, pyridine, DMSO; sparingly soluble in water |

| Stability | Sensitive to light; potential for isomerization to trans,trans form upon prolonged heating or UV exposure |

| SMILES | N#C/C=C\C=C/C#N |

Core Synthesis Protocol: Oxidative Ring Cleavage

Methodology: Copper(I)-Catalyzed Oxidation of o-Phenylenediamine Rationale: Direct synthesis from acyclic precursors often yields isomeric mixtures. The oxidative cleavage of o-phenylenediamine (OPD) is the authoritative route because the aromatic ring's geometry pre-organizes the carbon skeleton, ensuring the retention of the cis,cis stereochemistry upon ring opening.

3.1 Mechanistic Pathway

The reaction proceeds via a copper-oxygen complex that coordinates to the diamine, facilitating electron transfer and subsequent cleavage of the C-C bond between the amine-bearing carbons.

Figure 1: Mechanistic flow of the copper-catalyzed oxidative cleavage of o-phenylenediamine to this compound.[5]

3.2 Experimental Procedure

Note: This protocol involves toxic nitriles and pyridine. All steps must be performed in a fume hood.

Reagents:

-

o-Phenylenediamine (OPD): 10.8 g (100 mmol)

-

Copper(I) Chloride (CuCl): 9.9 g (100 mmol)

-

Pyridine: 200 mL (Solvent/Ligand)

-

Oxygen Source: O₂ balloon or bubbler

Step-by-Step Protocol:

-

Catalyst Activation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve CuCl (9.9 g) in anhydrous pyridine (150 mL). The solution will darken, indicating the formation of the active Cu-pyridine complex.

-

Substrate Addition: Dissolve OPD (10.8 g) in the remaining 50 mL of pyridine and add it dropwise to the catalyst mixture over 15 minutes.

-

Oxidation: Introduce a stream of O₂ gas into the solution while stirring vigorously at room temperature (20–25 °C).

-

Critical Control Point: Maintain temperature below 30 °C using a water bath if necessary to prevent thermal isomerization to the trans,trans isomer.

-

-

Reaction Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:4). The reaction is typically complete within 4–6 hours when the starting diamine spot disappears.

-

Workup:

-

Quench the reaction by pouring the mixture into 500 mL of ice-cold dilute HCl (2M) to neutralize pyridine and solubilize copper salts.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol or benzene to yield colorless needles.

-

Validation: Confirm identity via Melting Point (Target: 129 °C).

Applications in Drug Discovery & Material Science[14]

The this compound scaffold serves as a versatile "linchpin" molecule in organic synthesis.[6]

4.1 Stereoselective Diels-Alder Cycloadditions

The cis,cis geometry locks the diene into a reactive conformation, making it an exceptional partner for dienophiles. This is utilized to construct highly substituted cyclohexenes and bicyclic systems found in alkaloid natural products.

4.2 Ligand Synthesis for Catalysis

Reaction with phosphines (e.g., diethylphosphine) yields chiral diphosphines used in asymmetric hydrogenation. The nitrile groups provide electronic modulation of the metal center.

4.3 Bio-based Monomer Production

Hydrolysis of the nitrile groups yields cis,cis-muconic acid, a direct precursor to adipic acid (nylon production) and terephthalic acid. This pathway is critical for developing renewable polymer supply chains.

Figure 2: Divergent synthetic utility of this compound in pharmaceutical and material sciences.

Safety and Handling Guidelines

Hazard Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3.

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H319: Causes serious eye irritation.

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood. Use a glove box for weighing large quantities.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Spill Management: Do not sweep dry dust. Dampen with water or cover with wet sand before collecting to prevent airborne dust generation. Treat spill area with bleach solution to oxidize any residual cyanide/nitrile traces.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent isomerization.

References

-

Synthesis via Copper Catalysis: Takahashi, H., Kajimoto, T., & Tsuji, J. (1972).[4] Organic Synthesis by Means of Metal Complexes.[4][7] X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile.[3][4][8] Synthetic Communications, 2(4), 181–184. Link[4]

-

Reaction Mechanism & Scope: Kajimoto, T., Takahashi, H., & Tsuji, J. (1976). Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles.[3][4][8] The Journal of Organic Chemistry, 41(8), 1389–1392. Link

-

Physical Properties & Characterization: Sigma-Aldrich.[8] (n.d.). This compound Product Sheet. Retrieved January 28, 2026. Link

-

Application in Ligand Synthesis: Kovacik, I., et al. (2006).[8] Regiochemistry of platinum-catalyzed hydrophosphination of a diene. Organometallics, 25(2), 536-539.[8] Link

-

Muconic Acid Isomerization Context: Sako, T., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation.[9] Kobe University Repository. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 顺,顺-丙二腈CAS号1557-59-1-化工百科 – 960化工网 [m.chem960.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. This compound 98 1557-59-1 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

Stereospecific Synthesis of cis,cis-Mucononitrile Derivatives

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The stereospecific synthesis of cis,cis-mucononitrile (1,4-dicyano-1,3-butadiene) represents a critical challenge in organic synthesis due to the thermodynamic instability of the cis,cis diene system. Unlike the thermodynamically stable trans,trans isomer, the cis,cis form is a high-energy kinetic product. It serves as a potent 1,4-bifunctional synthon for the construction of seven-membered heterocycles (e.g., 1,2-diazepines) and functionalized polymers.

This guide details the Copper-Catalyzed Oxidative Cleavage of o-Phenylenediamines , the only robust method to access the cis,cis geometry with high fidelity. By leveraging the templating effect of the copper center, researchers can bypass the thermodynamic trap of the trans isomer.

Mechanistic Pathways & Synthetic Logic

The Stereochemical Challenge

The mucononitrile skeleton exists in three isomeric forms: trans,trans (most stable), cis,trans, and cis,cis (least stable).[1] Direct condensation methods typically yield the trans,trans isomer due to steric relaxation. To obtain the cis,cis isomer, the diene geometry must be "locked" prior to formation.

The Solution: Metal-Templated Oxidative Cleavage

The most reliable route involves the oxidative ring-opening of o-phenylenediamine (OPD) derivatives using cuprous chloride (CuCl) in pyridine under an oxygen atmosphere.

Why this works:

-

Pre-organization: The diamine coordinates to the Cu(I) center, locking the nitrogen atoms in a cis orientation relative to the newly forming double bonds.

-

Kinetic Control: The reaction proceeds via a radical mechanism where the C-C bond cleavage occurs faster than the C=C bond rotation, preserving the cis geometry of the aromatic precursor.

Mechanism Visualization

The following diagram illustrates the oxidative cleavage pathway, highlighting the critical copper-complex intermediate that enforces stereospecificity.

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative cleavage of o-phenylenediamine.

Detailed Experimental Protocol

Reagents & Equipment

-

Substrate: o-Phenylenediamine (or substituted derivative).

-

Catalyst: Cuprous Chloride (CuCl).[2] Note: Use purified white CuCl; green/oxidized CuCl reduces yield.

-

Solvent/Ligand: Pyridine (Anhydrous).

-

Oxidant: Molecular Oxygen (O2) balloon or bubbler.

-

Equipment: 2-neck round bottom flask, magnetic stirrer, silica gel column.

Step-by-Step Methodology

1. Catalyst Activation

-

In a 250 mL round-bottom flask, dissolve CuCl (2.0 g, 20 mmol) in pyridine (50 mL).

-

Stir vigorously at room temperature (25 °C) for 10 minutes until a homogenous dark solution forms.

2. Substrate Addition

-

Add o-phenylenediamine (1.08 g, 10 mmol) to the mixture.

-

Critical Control Point: Ensure the temperature remains between 20–25 °C. Higher temperatures (>40 °C) promote isomerization to the trans,trans form.

3. Oxidation

-

Purge the system with O2 and maintain a positive pressure of O2 (balloon).

-

Stir vigorously for 4–6 hours. The solution will turn dark purple/black.

-

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting diamine spot will disappear, and a new non-polar spot (nitrile) will appear.

4. Workup & Isolation

-

Pour the reaction mixture into ice-cold dilute HCl (5%, 200 mL) to quench the pyridine and copper salts. Caution: Exothermic.

-

Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry over anhydrous Na2SO4 and concentrate under reduced pressure at <30 °C .

-

Purification: Flash chromatography on silica gel (Eluent: Benzene or Hexane/EtOAc).

Synthesis Workflow

Figure 2: Workflow for the isolation of this compound.

Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, you must validate the stereochemistry of your product. The cis,cis isomer has distinct spectroscopic signatures compared to the trans,trans isomer.[1][3]

Melting Point Analysis

The cis,cis isomer has a sharp, distinct melting point.[1] The trans,trans isomer melts at a significantly higher temperature.[1][4]

| Isomer | Melting Point (°C) | Appearance |

| This compound | 129 – 131 °C | Colorless needles/prisms |

| trans,trans-Mucononitrile | > 160 °C (Decomp) | White powder |

1H-NMR Spectroscopy (The Gold Standard)

The coupling constant (

-

This compound:

-

Chemical Shift:

6.0 – 7.0 ppm (multiplet AA'BB' system). -

Coupling Constant (

): 10 – 12 Hz .

-

-

trans,trans-Mucononitrile:

-

Coupling Constant (

): 16 – 18 Hz .

-

Validation Protocol: Run a 1H-NMR in CDCl3. Measure the coupling constant of the alkene doublet.

-

If

Hz → PASS (cis,cis). -

If

Hz → FAIL (trans,trans isomerization occurred).

Derivative Scope

This oxidative cleavage protocol is applicable to substituted o-phenylenediamines, allowing for the synthesis of functionalized dienes.

| Starting Material | Product (cis,cis) | Yield (%) |

| o-Phenylenediamine | This compound | 85-92% |

| 4-Methyl-1,2-diaminobenzene | 3-Methyl-cis,cis-mucononitrile | 78-85% |

| 4-Chloro-1,2-diaminobenzene | 3-Chloro-cis,cis-mucononitrile | 70-75% |

| 4-Methoxy-1,2-diaminobenzene | 3-Methoxy-cis,cis-mucononitrile | 65-70% |

Note: Electron-withdrawing groups (Cl, NO2) on the ring may slow down the oxidation rate, requiring longer reaction times (up to 12 h).

Applications in Drug Discovery

The this compound scaffold is a "spring-loaded" diene.

-

1,2-Diazepines: Reaction with hydrazine derivatives yields 1,2-diazepines, a privileged scaffold in CNS drug discovery (anxiolytics, anticonvulsants).

-

Pyrroles: Reductive cyclization leads to substituted pyrroles.

-

Click Chemistry: The terminal nitrile groups can be converted to tetrazoles or reduced to amines for further conjugation.

References

-

Copper-catalyzed oxidation of o-phenylenediamines to cis,cis-mucononitriles Tsuji, J., & Takayanagi, H.[5] (1978). Tetrahedron. 6

-

Organic Synthesis by Means of Metal Complexes. X. Copper Catalyzed Oxidation of o-Phenylenediamine to Mucononitrile Kajimoto, T., Takahashi, H., & Tsuji, J.[5][7] (1976).[7] Synthetic Communications. 2[8][9]

-

This compound Product Data & Properties Sigma-Aldrich Technical Data.

-

Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants BenchChem Technical Guide. 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. longdom.org [longdom.org]

- 5. cis,cis-ムコノニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 166. The oxidation of derivatives of o-phenylenediamine. Part V. N3-substituted derivatives of anilinoaposafranine (rimino-compounds) and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 907. The oxidation of derivatives of o-phenylenediamine. Part VI. Reductive acylation of anilinoaposafranines and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Basic reactivity and chemical stability of cis,cis-Mucononitrile

Technical Whitepaper: Chemical Dynamics of cis,cis-Mucononitrile

Executive Summary & Structural Context[1][2][3][4]

This compound (1,4-dicyano-1,3-butadiene; cis,cis-1) is a high-energy, conjugated diene distinguished by its specific (Z,Z) stereochemistry. Unlike its thermodynamically stable trans,trans isomer, the cis,cis form possesses a unique "U-shaped" geometry that imposes significant steric strain between the terminal nitrile groups.

This strain is not merely a physical property but the driver of its distinct reactivity profile. For researchers in materials science and pharmaceutical synthesis, this compound is a "loaded spring"—a kinetic trap accessible via specific oxidative cleavage protocols, capable of rapid electrocyclic ring closure or polymerization under conditions where the trans isomer remains inert.

Key Physical Parameters:

| Property | Value | Context |

|---|---|---|

| IUPAC Name | (2Z,4Z)-Hexa-2,4-dienedinitrile | Defines geometry |

| CAS Number | 1557-59-1 | Unique Identifier |

| Melting Point | 128–131 °C | significantly lower than trans,trans (>160°C) |

| Solubility | DMSO, Acetone, Acetonitrile | Poor in non-polar solvents |